molecular formula C15H16N4O2 B11644049 N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

N'-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Cat. No.: B11644049
M. Wt: 284.31 g/mol
InChI Key: DAKYEWASYKZBBL-SXGWCWSVSA-N
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Description

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a hydrazone functional group, which is formed by the reaction of hydrazine with an aldehyde or ketone. The presence of a hydroxyphenyl group and a tetrahydrocyclopenta[c]pyrazole ring adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide typically involves the condensation reaction between a hydrazine derivative and an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The hydrazone linkage can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects due to its unique structure and reactivity.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is not fully understood. it is believed to interact with various molecular targets through its hydrazone linkage and aromatic ring. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-1-(2-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
  • N’-[(E)-1-(4-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide
  • N’-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide

Uniqueness

N’-[(1Z)-1-(3-hydroxyphenyl)ethylidene]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide is unique due to its specific stereochemistry (Z-configuration) and the presence of a hydroxy group at the 3-position of the phenyl ring. This configuration and functional group arrangement contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C15H16N4O2/c1-9(10-4-2-5-11(20)8-10)16-19-15(21)14-12-6-3-7-13(12)17-18-14/h2,4-5,8,20H,3,6-7H2,1H3,(H,17,18)(H,19,21)/b16-9-

InChI Key

DAKYEWASYKZBBL-SXGWCWSVSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=NNC2=C1CCC2)/C3=CC(=CC=C3)O

Canonical SMILES

CC(=NNC(=O)C1=NNC2=C1CCC2)C3=CC(=CC=C3)O

Origin of Product

United States

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